molecular formula C19H21F3N2O3 B2566241 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1798457-64-3

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2566241
CAS No.: 1798457-64-3
M. Wt: 382.383
InChI Key: YGUCZXXROJRTHR-UHFFFAOYSA-N
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Description

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that combines hydroxyethoxy, methylphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydroxyethoxy intermediate: This involves the reaction of ethylene glycol with an appropriate phenyl derivative under controlled conditions.

    Introduction of the methylphenyl group: This step involves the use of Friedel-Crafts alkylation to attach the methylphenyl group to the intermediate.

    Formation of the trifluoromethylphenyl urea: This final step involves the reaction of the intermediate with a trifluoromethylphenyl isocyanate under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating signaling pathways: Interacting with receptors or signaling molecules to alter cellular responses.

    Inducing cellular stress: Causing oxidative stress or DNA damage, leading to cell death in cancer cells.

Comparison with Similar Compounds

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:

    1-[2-(2-hydroxyethoxy)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-phenylurea: Lacks the trifluoromethyl group, which may influence its chemical stability and interactions with molecular targets.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-13-6-8-14(9-7-13)17(27-11-10-25)12-23-18(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCZXXROJRTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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